Cas no 84280-28-4 (b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI))

b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI) structure
84280-28-4 structure
Product Name:b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI)
CAS-Nr.:84280-28-4
MF:C37H62N2O29
MW:998.884194850922
CID:727037
PubChem ID:174367
Update Time:2025-04-19

b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • streptococcal polysaccharide Ia group B
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)]- (9CI)
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glu
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • beta-D-Galactopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2-->3)-O-beta-D-galactopyranosyl-(1-->4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-[beta-D-glucopyranosyl-(1-->4)]-
    • alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-[beta-D-Glc-(1->4)]-beta-D-Gal
    • 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)-beta-D-galactopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranose
    • Epitope ID:141588
    • 84280-28-4
    • Q27131307
    • beta-D-Galactopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2-3)-O-beta-D-galactopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-O-(beta-D-glucopyranosyl-(1-4))-
    • DTXSID201099442
    • N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->3)-[beta-D-Glcp-(1->4)]-beta-D-Galp
    • CHEBI:61712
    • b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI)
    • Inchi: 1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1
    • InChI-Schlüssel: JTFSWAXKFBZNJE-IXANPYFWSA-N
    • Lächelt: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@]1(C(=O)O)C[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O1)NC(C)=O)O)O)[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)NC(C)=O)O[C@@H]1[C@H]([C@H](O)O[C@H](CO)[C@@H]1O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 998.344
  • Monoisotopenmasse: 998.344
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 19
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 29
  • Schwere Atomanzahl: 68
  • Anzahl drehbarer Bindungen: 18
  • Komplexität: 1660
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 26
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -10.9
  • Topologische Polaroberfläche: 502Ų

Experimentelle Eigenschaften

  • Dichte: 1.77
  • Siedepunkt: 1446.6°C at 760 mmHg
  • Flammpunkt: 828.7°C
  • Brechungsindex: 1.677

b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD